In-Depth Technical Guide: Structural Analysis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
In-Depth Technical Guide: Structural Analysis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral organic compound featuring a substituted piperidine ring. Its significance in the pharmaceutical landscape primarily stems from its classification as a potential impurity in the manufacturing of Tofacitinib, a Janus kinase (JAK) inhibitor. A thorough understanding of its structure, synthesis, and characterization is crucial for quality control and regulatory compliance in the production of Tofacitinib. This guide provides a comprehensive technical overview of the structural analysis of this specific stereoisomer.
Physicochemical Properties
The fundamental physicochemical properties of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine have been computationally predicted and are summarized in the table below. These properties are essential for its handling, analysis, and understanding its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂ | PubChem[1] |
| Molecular Weight | 218.34 g/mol | PubChem[1] |
| CAS Number | 1354621-59-2 | PubChem[1] |
| IUPAC Name | (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | PubChem[1] |
| Synonyms | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine, Tofacitinib Impurity 66 | PubChem[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Stereochemistry
While a specific, detailed synthetic protocol for the (3S,4S) enantiomer is not extensively documented in publicly available literature, its synthesis can be inferred from the well-established routes for its enantiomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of Tofacitinib. The synthesis generally involves the construction of the disubstituted piperidine ring with precise stereochemical control.
A representative synthetic approach is outlined below. It is important to note that achieving the (3S,4S) stereochemistry would necessitate the use of the appropriate chiral starting materials or chiral resolution techniques at a suitable stage.
Structural Elucidation: Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure, including the stereochemical relationship between the substituents on the piperidine ring.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Spectroscopy:
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Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
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Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
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The chemical shifts (δ) of the protons on the piperidine ring, the benzyl group, and the methyl groups, as well as their coupling constants (J), will provide information about their connectivity and relative stereochemistry. The cis relationship of the substituents at the 3 and 4 positions is a key feature to confirm.
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¹³C NMR Spectroscopy:
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Acquire a one-dimensional carbon NMR spectrum.
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This provides information on the number of unique carbon environments in the molecule.
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2D NMR Spectroscopy (COSY, HSQC, HMBC):
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These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall structure.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm its structure.
Protocol:
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
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Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.
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Mass Analysis:
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Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. The expected m/z for the protonated molecule is approximately 219.18.
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Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern that can be used for structural confirmation.
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High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used to assess the purity of the compound and can also be used for chiral separations to confirm the enantiomeric purity.
Protocol:
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Column: A C18 reversed-phase column is typically used for purity analysis. For chiral analysis, a specialized chiral stationary phase (e.g., a polysaccharide-based column) is required.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
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Detection: UV detection at a suitable wavelength (e.g., 254 nm) is typically used.
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Analysis: The retention time is characteristic of the compound under the specific chromatographic conditions. The peak area is proportional to the concentration and is used to determine purity.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive structural analysis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
Conclusion
The structural analysis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a critical aspect of ensuring the quality and safety of Tofacitinib. While this compound is primarily known as a process-related impurity, a thorough understanding of its synthesis and characterization is essential for its use as a reference standard in analytical method development and validation. The methodologies outlined in this guide provide a robust framework for the comprehensive structural elucidation of this and other related chiral piperidine derivatives. The lack of extensive public data on this specific enantiomer highlights the importance of in-house characterization and the use of certified reference materials for accurate and reliable analysis in a drug development and manufacturing setting.
